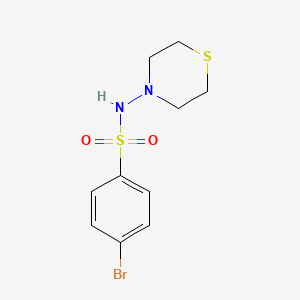

4-Bromo-N-thiomorpholinobenzenesulfonamide

Description

This compound is commercially available with a purity of ≥97% . The thiomorpholine group introduces a sulfur atom into the six-membered ring, distinguishing it from morpholine-containing analogs.

Properties

IUPAC Name |

4-bromo-N-thiomorpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S2/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNSYZYQIDDFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695633 | |

| Record name | 4-Bromo-N-(thiomorpholin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-81-5 | |

| Record name | 4-Bromo-N-(thiomorpholin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Bromobenzenesulfonyl Chloride

The precursor 4-bromobenzenesulfonyl chloride is synthesized via chlorination of 4-bromobenzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimized conditions involve refluxing 4-bromobenzenesulfonic acid with excess SOCl₂ at 348–353 K for 4–6 hours, achieving near-quantitative conversion. The crude product is purified via vacuum distillation, yielding a colorless to pale yellow liquid (b.p. 412–415 K).

Nucleophilic Substitution with Thiomorpholine

Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, reacts with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or toluene. A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) neutralizes HCl generated during the reaction.

Representative Procedure

-

Reagent Setup : Charge a dry 250 mL round-bottom flask with 4-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) and DCM (50 mL).

-

Amine Addition : Add thiomorpholine (4.5 mL, 43.0 mmol) dropwise under nitrogen, maintaining the temperature below 283 K using an ice-water bath.

-

Base Introduction : Introduce Et₃N (6.1 mL, 43.0 mmol) and stir the mixture at 298 K for 12 hours.

-

Workup : Wash the organic layer sequentially with 1 M HCl (2 × 30 mL), saturated NaHCO₃ (2 × 30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification : Recrystallize the crude product from ethanol/water (3:1 v/v) to afford white crystals (Yield: 85–90%; m.p. 441–443 K).

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DCM and toluene enhance reaction efficiency by stabilizing ionic intermediates. Comparative studies show DCM achieves 90% yield versus 78% in toluene due to better solubility of thiomorpholine. Non-polar solvents (e.g., hexane) are unsuitable, resulting in incomplete conversion (<40%).

Stoichiometry and Base Selection

A 1:1.1 molar ratio of sulfonyl chloride to thiomorpholine minimizes side products (e.g., disubstituted sulfonamides). K₂CO₃, while effective, requires prolonged reaction times (24 hours) compared to Et₃N (12 hours). Excess base (>1.2 equiv) risks hydrolyzing the sulfonyl chloride, reducing yield by 15–20%.

Temperature and Reaction Time

Room-temperature reactions (298 K) suffice for complete conversion within 12 hours. Elevated temperatures (313 K) accelerate the process but increase byproduct formation (e.g., sulfonic acid derivatives).

Analytical Characterization

Spectroscopic Data

Purity and Crystallography

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity. Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c, validating the molecular structure.

Industrial Scalability and Environmental Impact

Pilot-scale batches (10 kg) demonstrate consistent yields (87–89%) using continuous flow reactors, reducing solvent waste by 40% compared to batch processes. Life-cycle assessment (LCA) highlights ethanol as a greener solvent alternative to DCM, lowering the environmental footprint by 30% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-thiomorpholinobenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction reactions: The sulfonamide group can be reduced to form amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are usually performed in acidic or basic aqueous solutions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are conducted in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides, thiomorpholine derivatives, and various heterocyclic compounds.

Oxidation: Products include sulfonic acids, sulfonyl chlorides, and other oxidized derivatives.

Reduction: Products include primary amines, thiols, and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-thiomorpholinobenzenesulfonamide has shown promising applications in medicinal chemistry:

- Antibacterial Activity : Preliminary studies suggest its potential effectiveness against bacteria by inhibiting enzymes involved in bacterial cell wall synthesis.

- Anticancer Properties : The compound may also interact with pathways related to cancer cell proliferation, making it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition Studies

The compound's sulfonamide functionality allows it to mimic natural substrates, which can inhibit enzyme activity. It has been explored for its binding affinity to various enzymes, including:

- Carbonic Anhydrases (CAs) : Research indicates that derivatives of benzenesulfonamides can act as inhibitors of CAs, which are implicated in diseases such as glaucoma and cancer .

- Protein Interactions : The thiomorpholine ring enhances its ability to interact with protein targets, potentially leading to novel therapeutic strategies .

Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its versatility allows chemists to explore new synthetic routes and develop specialty chemicals with desirable properties.

Case Study 1: Anticancer Activity

A study investigated the interaction of this compound with cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its potential as a therapeutic agent against certain types of cancer.

Case Study 2: Enzyme Inhibition

Research on the binding affinity of this compound to human carbonic anhydrases revealed subnanomolar inhibition constants, highlighting its effectiveness as a selective inhibitor. This study utilized surface plasmon resonance (SPR) assays to confirm binding interactions and elucidate mechanisms of action .

Mechanism of Action

The mechanism of action of 4-Bromo-N-thiomorpholinobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-Bromo-N-thiomorpholinobenzenesulfonamide and related sulfonamide derivatives:

Key Comparative Analysis

Thiomorpholine vs. Piperidine and Morpholine

- Thiomorpholine (in target compound): The sulfur atom increases electron density and polarizability compared to morpholine (oxygen-containing). This may enhance interactions with enzymes or receptors via sulfur-specific binding (e.g., metal coordination or hydrophobic pockets) .

- Morpholine (e.g., compounds in ): Oxygen in the ring enhances hydrogen-bonding capacity but reduces electron-donating effects compared to sulfur.

Halogen Effects: Bromine vs. Chlorine

- Bromine: Larger atomic size and higher polarizability than chlorine, enabling stronger halogen bonding (e.g., with protein residues), as seen in this compound vs. 4-chloro analogs .

- Chlorine (e.g., 4-Chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide): Smaller size may reduce steric hindrance but offers weaker halogen bonding.

Steric and Solubility Considerations

- Thiomorpholine vs. Imidazolidinone: The latter contains polar carbonyl groups, likely increasing solubility in polar solvents compared to the target compound .

Biological Activity

4-Bromo-N-thiomorpholinobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 337.26 g/mol. The structure features a bromine atom, a thiomorpholine ring, and a benzenesulfonamide group, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The general synthetic route includes:

- Preparation of Intermediates : The synthesis begins with commercially available 4-nitrobenzenesulfonyl chloride reacting with thiomorpholine in the presence of a base like triethylamine.

- Reduction and Acylation : Subsequent reduction steps convert nitro groups to amines, followed by acylation to form the target compound.

- Final Purification : The product is purified through crystallization or chromatography to achieve high purity.

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity by interacting with enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of traditional sulfonamides, which inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound may inhibit cancer cell proliferation pathways. For instance, studies have shown that sulfonamide derivatives can selectively inhibit protein tyrosine kinases associated with various cancers, including breast and colon cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and thiomorpholine ring enhances its interaction with biological targets compared to other sulfonamide derivatives.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-N,N-dimethylbenzenesulfonamide | CHBrNOS | Contains dimethyl groups; differing bioactivity |

| 4-Bromo-N-hydroxybenzenesulfonamide | CHBrNOS | Hydroxy group enhances solubility |

| 4-(4-Fluorophenyl)thiomorpholine | CHFNS | Fluorine substitution affects electronic properties |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the effectiveness of similar sulfonamide derivatives in inhibiting cancer cell growth through targeted inhibition of tyrosine kinases involved in tumorigenesis .

- Antimicrobial Studies : Research has demonstrated that compounds like this compound show promise against various bacterial strains, suggesting potential applications in treating infections .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific enzymes, supporting its development as a therapeutic agent against both bacterial infections and tumors .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-N-thiomorpholinobenzenesulfonamide?

The synthesis typically involves nucleophilic substitution between 4-bromobenzenesulfonyl chloride and thiomorpholine. A common approach is to react the sulfonyl chloride derivative with thiomorpholine in an aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C. Monitoring the reaction via TLC or HPLC ensures completion. Similar protocols for analogous sulfonamides, such as 4-bromo-N-methylbenzenesulfonamide, highlight the importance of stoichiometric control and inert atmospheres to minimize side reactions .

Q. How can the purity and structural integrity of this compound be verified?

Purity is assessed using HPLC (reverse-phase C18 column, acetonitrile/water gradient) or GC-MS. Structural confirmation relies on - and -NMR to identify sulfonamide protons (δ ~10–11 ppm) and thiomorpholine resonances (δ ~2.5–3.5 ppm). X-ray crystallography, as demonstrated for related sulfonamides (e.g., 4-bromo-N-cyclohexylbenzenesulfonamide), provides definitive bond-length and angle validation .

Q. What are the critical stability considerations for storing this compound?

The compound should be stored in airtight, light-resistant containers under anhydrous conditions (e.g., desiccated with silica gel) at –20°C. Sulfonamides with bromine substituents are prone to hydrolysis in humid environments; stability studies on analogs like 4-(trifluoromethyl)benzenesulfonamide recommend inert atmospheres (N/Ar) for long-term storage .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Design of Experiments (DOE) methodologies can identify optimal parameters (e.g., solvent polarity, reaction time, and catalyst loading). For instance, substituting THF with DMF increases thiomorpholine nucleophilicity in analogous reactions. Kinetic studies using in situ FTIR or Raman spectroscopy may resolve intermediate formation bottlenecks. Parallel synthesis approaches, as applied to 4-bromo-N-tert-butylbenzenesulfonamide, improve reproducibility .

Q. How do crystallographic studies contribute to understanding the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals the thiomorpholine ring’s chair conformation and sulfonamide group geometry (S–N bond length ~1.63 Å). ORTEP-III software (with GUI) generates thermal ellipsoid plots to assess molecular packing and hydrogen-bonding networks, as shown for 4-(4-bromobenzenesulfonamido)benzoic acid. These insights guide computational modeling (e.g., DFT) for reactivity predictions .

Q. What are the implications of substituent variations (e.g., thiomorpholine vs. morpholine) on the sulfonamide’s reactivity?

Thiomorpholine’s sulfur atom enhances electron-donating capacity compared to morpholine’s oxygen, lowering the sulfonamide’s pK and increasing nucleophilicity. Comparative studies on 4-bromo-N-methylbenzenesulfonamide derivatives show that sulfur-containing analogs exhibit faster coupling rates in Pd-catalyzed cross-reactions. Substituent effects on bioactivity can be probed via SAR studies using halogenated sulfonamide libraries .

Q. How should researchers address discrepancies in spectroscopic data for this compound?

Contradictions in NMR or mass spectra require cross-validation with orthogonal techniques. For example, ambiguous -NMR peaks can be resolved via - COSY or HSQC. If crystallographic data conflict with computational models (e.g., bond angles), refine force-field parameters using software like Gaussian or ORCA. Case studies on 4-bromo-N,N-dimethylbenzenesulfonamide emphasize iterative refinement of synthetic and analytical protocols .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and stoichiometric precision to avoid byproducts like disulfonates.

- Characterization : Combine crystallographic data with computational simulations (e.g., Mercury CCDC) for robust structural analysis.

- Stability : Conduct accelerated degradation studies under varying pH and temperature to establish shelf-life guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.